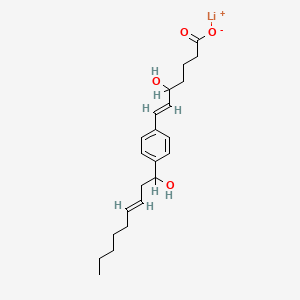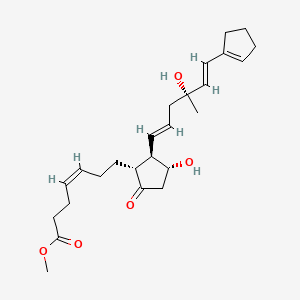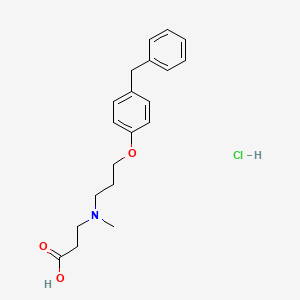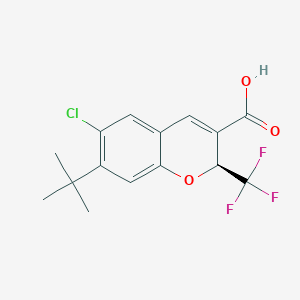
2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline
Overview
Description
The compound “2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including ether groups (R-O-R’) and an aniline group (a benzene ring attached to an amine group, -NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. The presence of the ether and aniline groups suggest that it might participate in reactions typical of these functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .
Scientific Research Applications
Medicinal Chemistry: Drug Development
The presence of difluorobenzyl and phenoxy groups in the compound suggests potential activity in medicinal chemistry. Fluorinated compounds are often used in drug development due to their ability to enhance binding affinity and metabolic stability . This compound could be investigated for its pharmacokinetic properties and as a precursor for the synthesis of more complex bioactive molecules.
Agriculture: Pesticide Formulation
Fluorine atoms in agrochemicals can improve the biological activity of pesticides. The electron-withdrawing nature of the fluorine atoms may contribute to the compound’s potential use in the development of new pesticides with enhanced efficacy and reduced environmental impact .
Material Science: Polymer Synthesis
The compound’s structure indicates potential utility in the synthesis of polymers. The phenoxy group, in particular, could be involved in reactions leading to chain extension or cross-linking, which are crucial in creating new materials with desirable properties like increased strength or chemical resistance .
Environmental Science: Pollutant Degradation
In environmental science, the compound could be studied for its ability to degrade pollutants. Its chemical structure suggests that it might interact with specific contaminants, facilitating their breakdown into less harmful substances .
Analytical Chemistry: Chromatographic Analysis
The compound’s unique structure makes it a candidate for use as a standard in chromatographic analysis. It could help in the calibration of equipment or serve as a reference compound in the quantification of similar molecules .
Biochemistry: Enzyme Inhibition Studies
Given the compound’s structural features, it could be a potential inhibitor for certain enzymes. Studying its interaction with enzymes could provide insights into enzyme mechanisms and aid in the design of new inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor in the body. Without more information about what this compound is used for, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties, for example, researchers might investigate its potential use in the synthesis of other compounds. If it has biological activity, it might be studied as a potential drug .
properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBLPUJDOWYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349269 | |
| Record name | SEA0400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline | |
CAS RN |
223104-29-8 | |
| Record name | SEA0400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

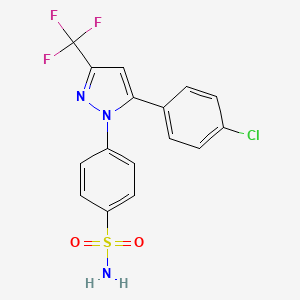
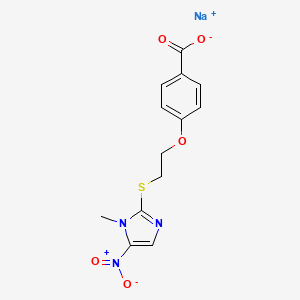
![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)
![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
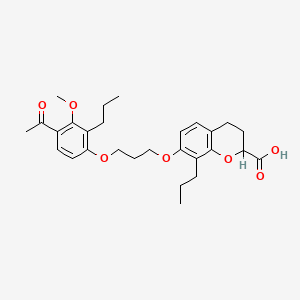
![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)
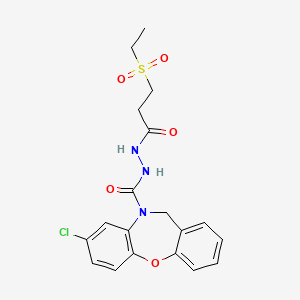
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

